7,9-dihydro-3H-purine-2,6,8-trione
Overview
Description
It is an oxopurine, where the purine ring is substituted by oxo groups at positions 2, 6, and 8 . Uric acid is the end product of purine metabolism in humans and is excreted in urine. Elevated levels of uric acid can lead to conditions such as gout and kidney stones .
Mechanism of Action
Biochemical Pathways
Uric Acid-1,3-15N2 likely participates in the purine degradation pathway . Uric acid, its non-isotopic counterpart, is the end product of human purine metabolism . It can be produced via the de novo pathway of biosynthesis, the breakdown of preformed tissue nucleic acids, or excessive dietary intake of preformed purines .
Pharmacokinetics
Uric acid is known to be absorbed and metabolized in the liver, distributed throughout the body, and excreted primarily through the kidneys .
Result of Action
Uric Acid-1,3-15N2 is a labeled form of uric acid, which is a potent antioxidant . It can scavenge reactive oxygen species (ROS), such as singlet oxygen and peroxynitrite, inhibiting lipid peroxidation .
Biochemical Analysis
Biochemical Properties
7,9-dihydro-3H-purine-2,6,8-trione plays a significant role in biochemical reactions. It is formed from the action of xanthine oxidase upon xanthine . Elevated levels of this compound may clinically be manifested as gout .
Cellular Effects
This compound has been shown to stimulate monocyte chemoattractant protein-1 (MCP-1) expression in vascular smooth muscle cells . This indicates that it can influence cell function and impact cell signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been studied as a scavenger of biological free radicals .
Metabolic Pathways
This compound is involved in the metabolic pathways of purine degradation . It interacts with enzymes such as xanthine oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,9-dihydro-3H-purine-2,6,8-trione can be achieved through the oxidation of xanthine by the enzyme xanthine oxidase . This reaction occurs naturally in the body but can also be replicated in a laboratory setting.
Industrial Production Methods: Industrial production of uric acid typically involves the extraction from biological sources or chemical synthesis. The chemical synthesis route involves the oxidation of purine derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 7,9-Dihydro-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: Conversion of xanthine to uric acid by xanthine oxidase.
Reduction: Uric acid can be reduced to allantoin in non-primate mammals.
Substitution: Various substitutions can occur at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, oxygen, and water.
Reduction: Enzymatic reduction using uricase.
Major Products Formed:
Oxidation: Uric acid from xanthine.
Reduction: Allantoin from uric acid.
Scientific Research Applications
7,9-Dihydro-3H-purine-2,6,8-trione has several applications in scientific research:
Comparison with Similar Compounds
Xanthine: A precursor to uric acid in purine metabolism.
Hypoxanthine: Another precursor in the purine degradation pathway.
Allantoin: A product of uric acid reduction in non-primate mammals.
Uniqueness: 7,9-Dihydro-3H-purine-2,6,8-trione is unique due to its role as the final oxidation product in purine metabolism in humans. Unlike other similar compounds, it is excreted in urine and can accumulate to cause medical conditions such as gout .
Properties
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHOTFFKMJEONL-IOOOXAEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)N1)[15NH]C(=O)[15NH]C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583988 | |
Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62948-75-8 | |
Record name | (1,3-~15~N_2_)-7,9-Dihydro-1H-purine-2,6,8(3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62948-75-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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